1'-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
Description
1'-[3-(4-Chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one is a spirocyclic compound featuring a benzofuran-piperidine core fused at the 1-position of benzofuran and the 3'-position of piperidine. The molecule is substituted at the 1'-position with a 3-(4-chloro-3-fluorophenyl)propanoyl group (Figure 1). This structural motif combines conformational rigidity from the spiro system with a halogenated aromatic substituent, which may enhance lipophilicity and target binding. The chloro and fluoro substituents on the phenyl ring likely contribute to electronic and steric effects, influencing pharmacokinetic properties like metabolic stability and membrane permeability.
Properties
IUPAC Name |
1'-[3-(4-chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO3/c22-17-8-6-14(12-18(17)23)7-9-19(25)24-11-3-10-21(13-24)16-5-2-1-4-15(16)20(26)27-21/h1-2,4-6,8,12H,3,7,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFRUWKSKYHRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CCC3=CC(=C(C=C3)Cl)F)C4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, including the formation of the benzofuran and piperidine rings, followed by the introduction of the 4-chloro-3-fluorophenyl group. Common synthetic routes may involve:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization of amine precursors.
Introduction of 4-chloro-3-fluorophenyl Group: This step often involves Friedel-Crafts acylation or similar reactions to attach the 4-chloro-3-fluorophenyl group to the propanoyl moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1’-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 3-(4-chloro-3-fluorophenyl)propanoyl group increases molecular weight and lipophilicity (estimated logP ~4.1) compared to the parent spiro structure (logP 1.2) . This aligns with CHEMBL4877, where a trifluoromethyl-benzimidazolyl group also elevates logP to 4.3 .
- Biological Targeting : While the target compound’s mechanism is unclear, (S)-[18F]fluspidine demonstrates high S1R affinity (Ki < 1 nM) due to its fluoroethyl group, suggesting halogenated substituents enhance receptor binding .
Halogenated Phenyl-Substituted Compounds
Compounds with chloro/fluoro-substituted phenyl groups exhibit diverse applications (Table 2):
Key Observations :
- Electron-Withdrawing Effects : The 4-chloro-3-fluorophenyl group in the target compound likely enhances stability and binding via electron-withdrawing effects, similar to triazole derivatives used in crop protection .
- Conformational Flexibility vs.
Propanoyl-Containing Analogues
Propanoyl groups in similar compounds influence synthesis and activity:
Key Observations :
- Synthetic Challenges : The 45% yield for pyrrolone synthesis () suggests introducing bulky halogenated substituents may complicate reactions .
- Dual Substituents : The target’s single 4-chloro-3-fluorophenyl group may offer a balance between lipophilicity and steric hindrance compared to dual phenyl groups in piperazine derivatives .
Research Findings and Discussion
- Halogenation Trends : Chloro/fluoro substituents are prevalent in agrochemicals and CNS-targeting drugs due to their metabolic stability and enhanced receptor interactions .
- Physicochemical Properties : The target’s estimated logP (~4.1) suggests moderate lipophilicity, aligning with blood-brain barrier permeability requirements for neuroactive compounds .
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